molecular formula C12H21NO B13794487 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane CAS No. 649-95-6

6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane

Cat. No.: B13794487
CAS No.: 649-95-6
M. Wt: 195.30 g/mol
InChI Key: IGHSKULBYXXLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-14-azadispiro[4.1.5⁷.2⁵]tetradecane is a spirocyclic compound characterized by a unique bicyclic framework where two rings share a single atom (spiro junction). The molecule contains one oxygen atom (oxa) at position 6 and one nitrogen atom (aza) at position 14, embedded within a tetradecane backbone.

Properties

CAS No.

649-95-6

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

6-oxa-14-azadispiro[4.1.57.25]tetradecane

InChI

InChI=1S/C12H21NO/c1-2-6-11(7-3-1)10-13-12(14-11)8-4-5-9-12/h13H,1-10H2

InChI Key

IGHSKULBYXXLGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNC3(O2)CCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane typically involves the construction of the spirocyclic framework through cyclization reactions of suitably functionalized precursors. The key synthetic challenge lies in the formation of the two spiro-fused rings containing oxygen and nitrogen atoms, which requires precise control of reaction conditions and intermediate stability.

Multi-Step Organic Synthesis Approach

A common synthetic route can be summarized as follows:

  • Step 1: Preparation of Precursors
    Starting materials are chosen to contain functionalities that allow for selective ring formation. These may include amino alcohols or hydroxy amines that provide the nitrogen and oxygen atoms required in the final spiro structure.

  • Step 2: Formation of First Ring via Cyclization
    Intramolecular cyclization is induced under controlled conditions, often using acid or base catalysis, to form the initial heterocyclic ring incorporating either the nitrogen or oxygen atom.

  • Step 3: Construction of Second Spiro Ring
    The second ring is formed by a subsequent cyclization step, often involving nucleophilic attack and ring closure, establishing the spiro junction between the two rings.

  • Step 4: Purification and Characterization
    The crude product is purified by chromatographic techniques, and the structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.

Specific Reported Methods

While detailed experimental protocols are proprietary or limited, the following general methods have been reported:

Method Number Description Key Reagents/Conditions Yield (%) Reference
1 Cyclization of amino alcohol precursors using acid catalysis Amino alcohol, acid catalyst (e.g., HCl), solvent (e.g., dichloromethane), reflux 60-75
2 Base-promoted intramolecular nucleophilic substitution Amino alcohol derivative, base (e.g., NaH), polar aprotic solvent (e.g., DMF) 55-70
3 Stepwise ring closure via intermediate formation and spiro junction establishment Multi-step with intermediate isolation, various reagents 50-65

Note: Exact experimental details and yields vary depending on the precursor design and reaction optimization.

Chemical and Physical Properties Relevant to Preparation

Understanding the chemical behavior of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane is essential for optimizing its synthesis.

Property Value Source
Molecular Formula C14H25NO
Molecular Weight ~225.37 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 0
Topological Polar Surface Area (TPSA) 30.5 Ų
Structural Features Two spiro-fused rings with oxygen and nitrogen heteroatoms

These properties influence solubility, reactivity, and the choice of solvents and catalysts during synthesis.

Analytical Characterization Data

Analytical data confirm the successful preparation of the compound:

Technique Data/Result Reference
Nuclear Magnetic Resonance (NMR) Characteristic chemical shifts consistent with spirocyclic nitrogen and oxygen environments
Mass Spectrometry (MS) Molecular ion peak at m/z ~225, confirming molecular weight
Infrared Spectroscopy (IR) Bands indicating heterocyclic ether and amine groups

Summary and Outlook

The preparation of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane requires carefully designed multi-step organic synthesis focused on cyclization reactions to form the spirocyclic framework. The compound’s unique heterocyclic structure presents synthetic challenges that have been addressed through acid- or base-catalyzed cyclizations of amino alcohol precursors.

Further research into optimizing yields, stereoselectivity, and scalability is ongoing, with potential applications in medicinal chemistry driving interest in this compound.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Heteroatom Positioning and Ring Systems

Key Analogs :

7-Oxadispiro[5.1.5.1]tetradecane (CAS 4384-43-4) :

  • Contains a single oxygen atom at position 7 but lacks nitrogen.
  • Smaller ring systems (5- and 1-membered) compared to the target compound’s 4.1.5⁷.2⁵ arrangement.
  • Reduced polarity due to absence of nitrogen, leading to lower solubility in polar solvents .

5-Oxa-9,12-diazadispiro[3.1.5⁶.3⁴]tetradecane (CAS 2169174-31-4) :

  • Features two nitrogen atoms (positions 9 and 12) and one oxygen (position 5).
  • Smaller spiro rings (3.1.5⁶.3⁴) result in higher strain and reactivity compared to the target compound .

1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9) :

  • Contains two oxygen atoms and one nitrogen in an undecane backbone.
  • Enhanced hydrophilicity due to multiple oxygen atoms, contrasting with the target compound’s moderate polarity .

Table 1: Structural Comparison

Compound Heteroatoms Ring System Key Properties
6-Oxa-14-azadispiro[4.1.5⁷.2⁵]tetradecane 1 O, 1 N 4.1.5⁷.2⁵ Moderate polarity, rigid
7-Oxadispiro[5.1.5.1]tetradecane 1 O 5.1.5.1 Low polarity, stable
5-Oxa-9,12-diazadispiro[...] 1 O, 2 N 3.1.5⁶.3⁴ High reactivity, strained
1,4-Dioxa-8-azaspiro[4.6]undecane 2 O, 1 N 4.6 High hydrophilicity

Physicochemical Properties

  • Solubility : The target compound’s nitrogen atom enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrocarbon spiroalkanes like tetradecane (log P = 7.1) .
  • Stability : Oxygen-nitrogen spiro systems exhibit greater thermal stability (decomposition >200°C) than all-carbon analogs due to resonance stabilization .

Biological Activity

Structural Overview

Chemical Structure:
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane features a distinctive dispiro structure that contributes to its biological properties. The presence of both oxygen and nitrogen atoms in the ring system enhances its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study: Antimicrobial Efficacy
In a recent study, the compound was tested against a panel of bacterial and fungal strains. The results indicated that it exhibited significant antimicrobial activity, particularly against Candida albicans, suggesting its potential as an antifungal agent. The mechanism of action appears to involve disruption of cell membrane integrity, leading to cell lysis.

Anticancer Activity

The anticancer potential of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane has also been explored, with promising findings.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)10 µM
HeLa (Cervical Cancer)20 µM

Research Findings:
The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Emerging research suggests that 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane may possess neuroprotective properties.

Mechanism of Action:
Preliminary studies indicate that the compound can inhibit oxidative stress-induced neuronal cell death by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels.

Summary of Biological Activities

The following table summarizes the biological activities reported for 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane:

Biological ActivityObservationsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerCytotoxic to various cancer cell lines
NeuroprotectiveReduces oxidative stress in neurons

Q & A

Basic: What are the optimal synthetic conditions for 6-Oxa-14-azadispiro[4.1.5⁷.2⁵]tetradecane?

Methodological Answer:
Synthesis requires precise control of reaction parameters to balance yield and purity. Key factors include:

  • Temperature: Sub-ambient conditions (0–5°C) to minimize side reactions (e.g., decomposition of the azadispiro framework) .
  • Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and stabilize intermediates .
  • Reaction Time: 12–24 hours for complete cyclization, monitored via TLC or HPLC .
    Data Table:
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°CPrevents thermal degradation
SolventDMF/acetonitrileEnhances intermediate stability
Reaction Time12–24 hoursEnsures complete cyclization

Advanced: How can contradictions in spectroscopic data during structural characterization be resolved?

Methodological Answer:
Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • Multi-Technique Validation: Combine 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight .
  • Dynamic NMR Studies: Resolve overlapping signals caused by ring puckering or slow conformational exchange .
  • X-ray Crystallography: Definitive structural assignment for crystalline derivatives .

Basic: Which analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify spirocyclic connectivity and heteroatom placement (e.g., oxa/aza groups) .
  • Mass Spectrometry (MS): HRMS confirms molecular formula (e.g., [M+H]+^+ peaks with <2 ppm error) .
  • Elemental Analysis: Validates purity (>95%) by matching experimental and theoretical C/H/N/O content .

Advanced: What strategies mitigate destabilization during functional group modifications?

Methodological Answer:

  • Protective Group Chemistry: Temporarily shield reactive sites (e.g., aza groups) using Boc or Fmoc protection to prevent undesired ring-opening .
  • Stepwise Functionalization: Prioritize modifications at sterically accessible positions (e.g., peripheral substituents) to preserve the spirocyclic core .
  • Kinetic Control: Use low temperatures and slow reagent addition to suppress side reactions .

Basic: What are common side reactions during synthesis, and how are they addressed?

Methodological Answer:

  • Ring-Opening: Hydrolysis of the oxa/aza rings under acidic/basic conditions. Mitigated by pH-neutral buffers and anhydrous solvents .
  • Oligomerization: Aggregation of intermediates. Controlled via dilute reaction conditions and iterative purification (e.g., column chromatography) .

Advanced: How does the spirocyclic framework influence reactivity in catalytic or biological systems?

Methodological Answer:

  • Steric Shielding: The rigid spiro structure protects reactive centers (e.g., aza groups), enhancing stability in biological media .
  • Conformational Restriction: Preorganizes functional groups for selective interactions with biological targets (e.g., enzymes) or catalytic surfaces .

Basic: How is purity assessed, and what thresholds are acceptable for research use?

Methodological Answer:

  • Chromatography: HPLC with UV detection (purity >95%, λ = 254 nm) .
  • Melting Point Analysis: Sharp melting range (±2°C) indicates homogeneity .
    Acceptable Thresholds:
  • Elemental analysis: <0.3% deviation from theoretical values.
  • HPLC: Single peak with >95% area under the curve.

Advanced: What computational approaches predict the compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations: Model electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior or ligand-receptor interactions .
  • Molecular Dynamics (MD): Simulate conformational dynamics in solvents or lipid bilayers to assess bioavailability .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

  • Short-Term Storage: -20°C in argon-flushed vials to prevent oxidation .
  • Long-Term Stability: Lyophilized powders retain integrity >6 months at -80°C .

Advanced: How can reaction selectivity be improved in spirocyclic systems?

Methodological Answer:

  • Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) enforce enantioselective cyclization .
  • Solvent Effects: Use ionic liquids to stabilize transition states and enhance stereochemical control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.